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Cat. No.: B1371578 Get Quote

Welcome to the technical support center for the LC-MS analysis of boronic acids. This guide is

designed for researchers, scientists, and drug development professionals to navigate the

unique challenges associated with these compounds. As a Senior Application Scientist, my

goal is to provide you with not just solutions, but also the underlying scientific principles to

empower your troubleshooting efforts.
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Frequently Asked Questions (FAQs)
Mass Spectra Interpretation
Q1: My mass spectrum for a boronic acid is complex, showing
multiple unexpected ions. What are these, and how can I
simplify the spectrum?
Answer:

The complexity in the mass spectra of boronic acids often arises from their inherent reactivity,

leading to the formation of various adducts and oligomers in the ESI source.[1][2][3]

Understanding these species is key to accurate interpretation.

Causality and Identification:

Boroxine Formation: Boronic acids can readily undergo dehydration to form cyclic trimers

called boroxines ([3M-3H₂O+H]⁺).[1] This is a very common observation and can sometimes

be the base peak in the spectrum.

Solvent and Buffer Adducts: You may observe adducts with mobile phase components, such

as acetonitrile ([M+ACN+H]⁺) or formate ([M+HCOO]⁻).[1] In positive ion mode, sodium

([M+Na]⁺) and potassium ([M+K]⁺) adducts are also common if there are trace metal ions

present in the system or sample.[4]

Dimer Formation: Non-covalent dimers ([2M+H]⁺) can also form, further complicating the

spectrum.[1]
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Complexation with Diols: If your sample matrix or mobile phase contains diols (e.g., from

excipients or contamination), boronic acids can form cyclic esters.[5][6][7][8][9]

Troubleshooting and Solutions:

Optimize MS Source Conditions: Reducing the source temperature and using lower

desolvation gas flow can sometimes minimize in-source dehydration and boroxine formation.

[1]

Mobile Phase Modification:

The addition of a volatile buffer like ammonium acetate (10 mM) can help to promote the

formation of a single, desired adduct, such as [M+CH₃COO]⁻ in negative mode, and can

reduce the formation of boroxines and other adducts.[1][10]

In positive ion mode, adding fluorinated alkanoic acids like trifluoroacetic acid (TFA) or

heptafluorobutyric acid (HFBA) along with formic acid can help suppress metal ion

adducts by sequestering Na⁺ and K⁺ ions.[4]

Derivatization: For challenging cases, consider derivatizing the boronic acid. This can be

done to create a more stable and easily ionizable compound, simplifying the resulting mass

spectrum.[11][12][13]
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Ion Species Common Name
Typical
Observation Mode

Notes

[M+H]⁺ / [M-H]⁻
Protonated/Deprotona

ted Molecule
Positive / Negative

Often weak for

underivatized boronic

acids.

[3M-3H₂O+H]⁺ Boroxine Positive
Very common; can be

the base peak.

[M+Na]⁺, [M+K]⁺ Metal Adducts Positive

Common

contamination from

glassware, solvents,

or salts.[4]

[M+ACN+H]⁺ Acetonitrile Adduct Positive
Dependent on mobile

phase composition.[1]

[M+HCOO]⁻ Formate Adduct Negative

Common when formic

acid is used as a

mobile phase additive.

[M+CH₃COO]⁻ Acetate Adduct Negative

Common when

ammonium acetate is

used as a mobile

phase additive.[1]

Chromatography Issues
Q2: I'm observing severe peak tailing and poor peak shape for
my boronic acid on a C18 column. What is causing this, and
how can I improve it?
Answer:

Poor peak shape for boronic acids on reversed-phase columns is a frequent issue, primarily

driven by interactions with the stationary phase and the inherent properties of the boronic acid

group.[14]

Causality and Mechanism:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 19 Tech Support

https://journals.ansfoundation.org/index.php/jans/article/view/2277
https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40542g
https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40542g
https://www.obrnutafaza.hr/pdf/cosmosil/2014/korisno/HPLC-Troubleshooting.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Silanol Interactions: The primary cause of peak tailing for acidic compounds like boronic

acids on silica-based columns is the interaction between the negatively charged boronate

form of the acid and residual silanol groups on the silica surface.[14] These interactions lead

to mixed-mode retention mechanisms (reversed-phase and ion-exchange), resulting in

broad, tailing peaks.

Hydrophilicity: Many boronic acids are quite polar and may have poor retention on traditional

C18 columns, eluting near the void volume.[15]

On-Column Equilibria: The interconversion between the trigonal boronic acid and the

tetrahedral boronate anion on the column can also contribute to peak broadening.[16]

Troubleshooting and Solutions:

Column Selection:

Low-Silanol Columns: Utilize columns with advanced end-capping or hybrid particle

technology (e.g., Waters XBridge BEH, Agilent Poroshell HPH) to minimize the availability

of free silanol groups.[17]

Alternative Stationary Phases: For highly polar boronic acids, consider hydrophilic

interaction liquid chromatography (HILIC) as an alternative to reversed-phase.[18]

Mobile Phase Optimization:

pH Control: The pH of the mobile phase is critical. For reversed-phase, maintaining a low

pH (e.g., with 0.1% formic acid) will keep the boronic acid in its neutral form, minimizing

interactions with silanols. Conversely, a high pH (e.g., with 0.1% ammonium hydroxide)

can be used to ensure the boronic acid is fully ionized, which can sometimes lead to more

consistent interactions and better peak shape on appropriate columns.[17][19]

Ion-Pairing Reagents: In some cases, adding an ion-pairing reagent to the mobile phase

can improve peak shape, but this can complicate MS detection.

Derivatization: Complexing the boronic acid with a diol (see Protocol 2) can mask the

problematic boronic acid group, leading to improved peak shape and retention.[5][20]
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Troubleshooting Workflow for Poor Peak Shape

Poor Peak Shape
(Tailing, Broadening)

Is the column appropriate?
(e.g., low-silanol, end-capped)

Switch to a modern, low-silanol
or hybrid-particle column.

No

Optimize Mobile Phase pH

Yes

Try low pH (0.1% Formic Acid)
to neutralize the boronic acid.

Try high pH (0.1% NH4OH)
to fully ionize the boronic acid.

Consider derivatization with a diol
to mask the boronic acid group.

No Improvement

Improved Peak Shape

Success

No Improvement

Success

Click to download full resolution via product page

Caption: A logical workflow for troubleshooting poor peak shape of boronic acids.

Q3: My boronic acid pinacol ester appears to be degrading on-
column, showing a peak for the corresponding boronic acid.
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How can I prevent this hydrolysis?
Answer:

The on-column hydrolysis of boronic esters (like pinacol esters) to their corresponding boronic

acids is a common problem in reversed-phase HPLC, especially under acidic conditions.[15]

[16][21][22]

Causality and Mechanism:

Acid-Catalyzed Hydrolysis: The presence of acid in the mobile phase (e.g., formic or

trifluoroacetic acid) can catalyze the hydrolysis of the ester.[21]

Interaction with Stationary Phase: Residual silanol groups on the silica surface of the column

can also contribute to the hydrolysis of the ester.[22] The Lewis acidic boron atom can

interact with the silanols, making the ester more susceptible to hydrolysis by water in the

mobile phase.

Troubleshooting and Solutions:

Mobile Phase Modification:

Avoid Acidic Modifiers: The most effective solution is often to use a mobile phase without a

pH modifier.[22] If a modifier is needed for peak shape or ionization, consider using a

neutral salt like ammonium acetate.

High pH Mobile Phase: Using a highly basic mobile phase (pH > 10) can mitigate on-

column hydrolysis.[15]

Column Selection:

Low-Silanol Activity Columns: Using a column with low residual silanol activity, such as a

Waters XTerra MS C18, has been shown to significantly reduce on-column hydrolysis.[21]

[22]

Reduce Analysis Time: Employing faster chromatography, such as UHPLC, can minimize the

residence time of the ester on the column, thereby reducing the extent of hydrolysis.[15]
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Aprotic Diluent: Dissolving the sample in a non-aqueous, aprotic solvent can help to stabilize

the ester before injection.[15]

Sensitivity & Ionization
Q4: I am struggling with low sensitivity and poor ionization of
my boronic acid in ESI-MS. What strategies can I employ to
enhance the signal?
Answer:

Boronic acids can be challenging to ionize efficiently using electrospray ionization (ESI) due to

their unique chemical properties.[23] However, several strategies can significantly improve

sensitivity.

Causality and Mechanism:

Low Proton Affinity: Many boronic acids have relatively low proton affinity, leading to weak

signals in positive ion mode ESI.

Inefficient Deprotonation: In negative ion mode, the efficiency of deprotonation can be

variable and pH-dependent.

In-Source Reactions: As discussed in Q1, the formation of boroxines and other adducts can

distribute the ion current among multiple species, reducing the intensity of the desired

analyte ion.[1]

Troubleshooting and Solutions:

Mobile Phase Optimization:

Negative Ion Mode: For many boronic acids, negative ion mode is more effective. The use

of a basic mobile phase (e.g., 0.1% ammonium hydroxide in water) or a buffer like 10 mM

ammonium acetate can promote the formation of the [M-H]⁻ or [M+CH₃COO]⁻ ions,

respectively.[12][17][19]

Positive Ion Mode: If positive ion mode is necessary, ensure the mobile phase contains a

proton source like 0.1% formic acid.
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Derivatization/Complexation:

Diol Complexation: Reacting the boronic acid with a diol that has good ionization

properties can significantly enhance the signal. This is a highly effective strategy. The

formation of a cyclic boronate ester can improve chromatographic behavior and provide a

more stable, readily ionizable species.[5][7][24]

Chemical Derivatization: For trace-level analysis, chemical derivatization to attach a

permanently charged or easily ionizable group can dramatically increase sensitivity.[11]

[12][13] For example, derivatizing with MIDA (N-methyliminodiacetic acid) can create a

stable boronate that performs well in LC-MS.

MS Parameter Optimization:

Tune for Specific Adducts: If a particular adduct (e.g., acetate or formate) is consistently

formed, optimize the MS parameters (e.g., fragmentor voltage) to maximize the signal for

that specific ion.

Source Type: If available, consider alternative ionization sources like Atmospheric

Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI),

which may be more suitable for certain boronic acids.[25]

Chemical Principles of Sensitivity Enhancement

Boronic Acid (R-B(OH)₂) - Poorly IonizingStrategy 1: pH Control (Negative ESI) Strategy 2: Diol Complexation Strategy 3: Derivatization

R-B(OH)₂

[R-B(OH)₃]⁻
(Tetrahedral Boronate)

Cyclic Boronate Ester
(Improved Stability & Chromatography) Stable, Easily Ionized Derivative

Mobile Phase
(e.g., NH₄OH)

+ OH⁻

cis-Diol Derivatizing Agent
(e.g., MIDA)

Click to download full resolution via product page
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Caption: Key strategies for enhancing the LC-MS sensitivity of boronic acids.

Troubleshooting Workflows & Protocols
Protocol 1: Mobile Phase Optimization for Improved
Peak Shape
This protocol outlines a systematic approach to optimize the mobile phase for the analysis of

boronic acids, aiming to improve peak shape by controlling the ionization state of the analyte.

Objective: To find a mobile phase composition that minimizes peak tailing and provides

adequate retention.

Materials:

HPLC-grade water

HPLC-grade acetonitrile or methanol

Formic acid (≥98%)

Ammonium hydroxide solution (~25%)

Your boronic acid standard

Procedure:

Prepare Stock Solutions:

Mobile Phase A1 (Low pH): 0.1% Formic Acid in Water. Add 1 mL of formic acid to 999 mL

of HPLC-grade water.

Mobile Phase A2 (High pH): 0.1% Ammonium Hydroxide in Water. Add 1 mL of ammonium

hydroxide solution to 999 mL of HPLC-grade water.[17][19]

Mobile Phase B: 100% Acetonitrile or Methanol.

Systematic Screening:
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Condition 1 (Low pH):

Equilibrate your reversed-phase column (a modern, end-capped C18 is recommended)

with a mobile phase of 95% A1 / 5% B for at least 10 column volumes.

Inject your boronic acid standard.

Run a suitable gradient (e.g., 5% to 95% B over 10 minutes).

Evaluate peak shape (tailing factor) and retention time.

Condition 2 (High pH):

Thoroughly flush the system and column with 50/50 water/acetonitrile to remove all

traces of formic acid.

Equilibrate the column with a mobile phase of 95% A2 / 5% B for at least 10-15 column

volumes.

Inject your boronic acid standard.

Run the same gradient as in Condition 1.

Evaluate peak shape and retention time.

Evaluation:

Compare the chromatograms from the low and high pH conditions.

Low pH: Expect the neutral boronic acid to be more retained. This condition is often

successful at reducing silanol interactions.

High pH: The boronic acid will be anionic. On some columns (e.g., those stable at high

pH), this can lead to excellent peak shape, though retention may be reduced.[17]

Select the condition that provides the best balance of retention, peak shape, and

sensitivity for your specific analyte.
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Protocol 2: In-situ Derivatization with Diols for
Enhanced Sensitivity and Peak Shape
This protocol describes a simple method to form a cyclic ester with a diol prior to or during LC-

MS analysis. This can mask the boronic acid functionality, improving chromatographic

performance and ionization efficiency.

Objective: To form a stable boronate ester complex to improve LC-MS analysis.

Rationale: Boronic acids reversibly form stable cyclic esters with cis-diols.[5][6][7][18][26] This

reaction can be exploited to improve analytical performance. Sorbitol is a readily available,

poly-diol compound that works well for this purpose.

Materials:

Your boronic acid sample/standard.

Sorbitol (or another suitable cis-diol like fructose or mannitol).

Methanol or other suitable solvent for your sample.

Vortex mixer.

Procedure:

Prepare a Diol Stock Solution:

Prepare a 10 mg/mL stock solution of sorbitol in methanol or your sample diluent.

Sample Preparation:

Prepare your boronic acid sample at the desired concentration in your chosen diluent.

To a 100 µL aliquot of your boronic acid sample, add 10 µL of the sorbitol stock solution.

This creates a large molar excess of the diol.

Vortex the mixture for 30 seconds. The reaction to form the boronate ester is typically very

fast at room temperature.[8]
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LC-MS Analysis:

Inject the resulting mixture into the LC-MS system.

You will need to adjust your MS method to look for the mass of the boronic acid-sorbitol

complex. The complex forms with the loss of two water molecules.

Expected Mass (Positive Ion): [M_boronic_acid + M_sorbitol - 2H₂O + H]⁺

Expected Mass (Negative Ion): [M_boronic_acid + M_sorbitol - 2H₂O - H]⁻

Evaluation:

Compare the chromatography and signal intensity of the derivatized sample to the

underivatized sample.

You should observe a new, later-eluting peak corresponding to the boronate ester

complex.

This peak should exhibit better peak shape (less tailing) and potentially a significantly

higher signal-to-noise ratio.

References
North, R. & Eisenbeis, S. (2021). Trace Level Quantification of Derivatized Boronic Acids by

LC/MS/MS. ACS Publications. Available at: [Link]

ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.

Available at: [Link]

PubMed. (2021). A simplified method for bortezomib determination using dried blood spots in

combination with liquid chromatography/tandem mass spectrometry. National Center for

Biotechnology Information. Available at: [Link]

Semantic Scholar. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by

LC/MS/MS. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 19 Tech Support

https://pubs.acs.org/doi/10.1021/acs.oprd.1c00277
https://www.researchgate.net/publication/353880497_Trace_Level_Quantification_of_Derivatized_Boronic_Acids_by_LCMSMS
https://pubmed.ncbi.nlm.nih.gov/34425424/
https://www.semanticscholar.org/paper/Trace-Level-Quantification-of-Derivatized-Boronic-North-Eisenbeis/e8a15b948f9363a0e7a2b9e6f3d1e0c4a4a8c3d9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pandiyan, B., et al. (2014). A high throughput analysis of boronic acids using ultra high

performance liquid chromatography-electrospray ionization mass spectrometry. Analytical

Methods. Available at: [Link]

PubMed. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron

ionization mass spectrometry. National Center for Biotechnology Information. Available at:

[Link]

Chandramowli, B. & Rajkamal, B. B. (2017). A Validated LC-MS/MS Method for the

Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein

Precipitation a. Journal of Applied Pharmaceutical Science. Available at: [Link]

ResearchGate. (2017). A Validated LC-MS/MS Method for the Estimation of Bortezomib and

Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges.

Available at: [Link]

PubMed. (2012). Influence of boric acid on electrospray ionization efficiency. National Center

for Biotechnology Information. Available at: [Link]

Bibliomed. (2017). A Validated LC-MS/MS Method for the Estimation of Bortezomib and

Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges.

Available at: [Link]

Chromatography Forum. (2012). analysis of boric acid by LC-MS. Available at: [Link]

Chromatography Today. (2020). Assessing the Side-Effects of Bortezomib Using LC-MS.

Available at: [Link]

ResearchGate. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for

Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized

Compounds. Available at: [Link]

Reddit. (2024). HPLC peak shape trouble shooting. Available at: [Link]

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier

Column Technology on an Arc™ HPLC System. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 19 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay01189a
https://pubmed.ncbi.nlm.nih.gov/20405856/
https://japsonline.com/admin/php/uploads/2137_pdf.pdf
https://www.researchgate.net/publication/312521104_A_Validated_LC-MSMS_Method_for_the_Estimation_of_Bortezomib_and_Bortezomib_D3_IS_in_Human_Plasma_with_Protein_Precipitation_and_SPE_Filter_Cartridges
https://pubmed.ncbi.nlm.nih.gov/22830118/
https://www.bibliomed.org/?sec=search_details&art_id=312521104
https://www.chromforum.org/viewtopic.php?t=24699
https://www.chromatographytoday.com/news/lc-ms/51/breaking-news/assessing-the-side-effects-of-bortezomib-using-lc-ms/51705
https://www.researchgate.net/publication/262145330_Application_of_Fast_Reversed_Phase_Liquid_Chromatography_for_Analysis_of_Pharmaceutical_Related_Boronic_Acid_and_Boronic_Pinacol_Ester_Functionalized_Compounds
https://www.reddit.com/r/Chempros/comments/18g4s2h/hplc_peak_shape_trouble_shooting/
https://www.waters.com/nextgen/us/en/library/application-notes/2021/developing-a-separation-for-eleven-boronic-acids-using-maxpeak-premier-column-technology-on-an-arc-hplc-system.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic

Impurities in Drug Substances By GC–MS. Available at: [Link]

Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in

Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]

Nacalai Tesque. (n.d.). T1. Poor peak shape. Available at: [Link]

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.

Available at: [Link]

MDPI. (2017). Boronic Acid-Based Approach for Separation and Immobilization of

Glycoproteins and Its Application in Sensing. Available at: [Link]

ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and

Boroxine in Pharmaceutical Manufacturing. Available at: [Link]

Research@WUR. (2015). New applications of the interaction between diols and boronic

acids. Available at: [Link]

Ingenta Connect. (2014). accurate analysis of boronic pinacol esters using low residual

silanol silica based reversed phase hplc. Available at: [Link]

Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous

Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl

Phenyl Boronic Acid in Lumacaftor. SciRP.org. Available at: [Link]

ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol

silica based reversed phase HPLC. Available at: [Link]

National Center for Biotechnology Information. (2018). Structure–Reactivity Relationships in

Boronic Acid–Diol Complexation. Available at: [Link]

MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the

Column. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 19 Tech Support

https://www.chromatographyonline.com/view/analysis-of-boronic-compounds-as-potential-mutagenic-impurities-in-drug-substances-by-gc-ms
https://pubs.acs.org/doi/10.1021/acsomega.8b02999
https://www.nacalai.co.jp/global/cosmosil/support/troubleshooting/t1.html
https://sielc.com/hplc-separation-of-aromatic-boronic-acids-on-primesep-p.html
https://www.mdpi.com/1424-8220/17/8/1863
https://www.researchgate.net/publication/23576336_Improving_Mass_Spectrometric_Characterisation_of_Boronic_Acid_and_Boroxine_in_Pharmaceutical_Manufacturing
https://research.wur.nl/en/publications/new-applications-of-the-interaction-between-diols-and-boronic-a
https://www.ingentaconnect.com/content/tandf/ljlc/2014/00000037/00000010/art00006
https://www.scirp.org/journal/paperinformation.aspx?paperid=108173
https://www.researchgate.net/publication/261394553_Accurate_analysis_of_boronic_pinacol_esters_using_low_residual_silanol_silica_based_reversed_phase_HPLC
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6644144/
https://www.microsolvtech.com/hplc-blog/troubleshooting-problems-with-poor-hplc-results-before-examining-the-column
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ACS Publications. (2017). Synthesis and Applications of Boronate Affinity Materials: From

Class Selectivity to Biomimetic Specificity. Available at: [Link]

ResearchGate. (2015). How do I get boronic acid ionization on LCMS?. Available at: [Link]

PubMed. (2018). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation.

Available at: [Link]

Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at:

[Link]

ResearchGate. (2014). A high throughput analysis of boronic acids using ultra high

performance liquid chromatography-electrospray ionization mass spectrometry. Available at:

[Link]

PubMed. (2004). The design of boronic acid spectroscopic reporter compounds by taking

advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for

diols. Available at: [Link]

PubMed. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous

solution. Available at: [Link]

PubMed. (2013). Arylboronic acid chemistry under electrospray conditions. Available at:

[Link]

Fourwaves. (2023). Characterization and Formation of Novel Reversible Boronic Acid- Diol

Complexation. Available at: [Link]

Journal of Applied and Natural Science. (2020). Controlling formation of metal ion adducts

and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Available at: [Link]

Wiley Online Library. (1996). Borinium adduct ion formation with barbiturates in a quadrupole

ion-trap mass spectrometer. Available at: [Link]

ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS

(electrospray ionisation mass spectroscopy)?. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 19 Tech Support

https://pubs.acs.org/doi/10.1021/acs.accounts.7b00293
https://www.researchgate.net/post/How_do_I_get_boronic_acid_ionization_on_LCMS
https://pubmed.ncbi.nlm.nih.gov/31458380/
https://www.waters.com/nextgen/us/en/support/knowledge-base/troubleshooting-peak-shape-problems-in-hplc.html
https://www.researchgate.net/publication/263300844_A_high_throughput_analysis_of_boronic_acids_using_ultra_high_performance_liquid_chromatography-electrospray_ionization_mass_spectrometry
https://pubmed.ncbi.nlm.nih.gov/15012097/
https://pubmed.ncbi.nlm.nih.gov/25736932/
https://pubmed.ncbi.nlm.nih.gov/23576336/
https://fourwaves.com/conferences/c57121b0-2f92-4148-932d-94819a557348/abstracts/0088b90a-115b-4357-9d7a-d04f1418f4a3
https://journals.ansfoundation.org/index.php/jans/article/view/1966
https://onlinelibrary.wiley.com/doi/abs/10.1002/%28SICI%291096-9888%28199604%2931%3A4%3C403%3A%3AAID-JMS313%3E3.0.CO%3B2-0
https://www.researchgate.net/post/How_to_increase_sensitivity_of_badly_ionizing_compounds_in_ESI-MS_electrospray_ionisation_mass_spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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